molecular formula C16H18O2 B8365111 1,2-Diphenyl-1,2-butanediol CAS No. 30935-14-9

1,2-Diphenyl-1,2-butanediol

Cat. No.: B8365111
CAS No.: 30935-14-9
M. Wt: 242.31 g/mol
InChI Key: UZWZSJYCUMWODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diphenyl-1,2-butanediol (CAS: 30935-14-9, Molecular Formula: C16H18O2) is a chiral organic compound featuring a 1,2-butanediol core with phenyl substituents on the adjacent carbon atoms, resulting in two stereocenters . This structure makes it a valuable building block in synthetic organic chemistry research, particularly for studying cyclodehydration reactions and the synthesis of complex heterocyclic systems. Research on analogous 1,2-diols has demonstrated their utility in transition-metal-catalyzed cyclodehydration processes to form oxygen-containing heterocycles, which are key structures in many natural products and pharmaceuticals . Furthermore, 1,2-diols serve as key precursors in the synthesis of N-heteroaromatic compounds, such as pyrazines, via acceptorless dehydrogenative coupling reactions with ammonia . The presence of two phenyl groups influences the compound's electronic properties and steric profile, which can be exploited to study stereoselective transformations and reaction mechanisms. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30935-14-9

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1,2-diphenylbutane-1,2-diol

InChI

InChI=1S/C16H18O2/c1-2-16(18,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15,17-18H,2H2,1H3

InChI Key

UZWZSJYCUMWODZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)O

Origin of Product

United States

Stereochemical Aspects and Conformational Analysis of 1,2 Diphenyl 1,2 Butanediol

Enantiomeric and Diastereomeric Forms: (1R,2R), (1S,2S), (1R,2S)/(1S,2R) Configurations

1,2-Diphenyl-1,2-butanediol possesses two chiral centers at the C1 and C2 positions of the butane (B89635) chain, giving rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers and their corresponding diastereomers.

The relationship between the stereoisomers is defined by the spatial arrangement of the hydroxyl (-OH) and phenyl (-C6H5) groups attached to the chiral carbons. The configurations are designated using the Cahn-Ingold-Prelog (R/S) nomenclature.

Enantiomeric Pairs:

(1R,2R)-1,2-Diphenyl-1,2-butanediol and (1S,2S)-1,2-Diphenyl-1,2-butanediol: This pair of molecules are non-superimposable mirror images of each other. They exhibit identical physical properties such as melting point and boiling point but rotate plane-polarized light in opposite directions.

(1R,2S)-1,2-Diphenyl-1,2-butanediol and (1S,2R)-1,2-Diphenyl-1,2-butanediol: This is the second pair of enantiomers, also being non-superimposable mirror images.

Diastereomers: Any stereoisomer from the (1R,2R)/(1S,2S) pair is a diastereomer of any stereoisomer from the (1R,2S)/(1S,2R) pair. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. For instance, (1R,2R)-1,2-Diphenyl-1,2-butanediol and (1R,2S)-1,2-Diphenyl-1,2-butanediol are diastereomers. masterorganicchemistry.com

The specific configurations give rise to distinct spatial orientations of the substituents, which in turn dictates their chemical and physical behavior.

Stereoisomer ConfigurationRelationship
(1R,2R) and (1S,2S)Enantiomers
(1R,2S) and (1S,2R)Enantiomers
(1R,2R) and (1R,2S)Diastereomers
(1R,2R) and (1S,2R)Diastereomers
(1S,2S) and (1R,2S)Diastereomers
(1S,2S) and (1S,2R)Diastereomers

Chiral Recognition and Separation Principles

The separation of the enantiomers of this compound relies on the principles of chiral recognition, where a chiral environment is used to differentiate between the two enantiomeric forms. nih.gov This is typically achieved through techniques such as chiral chromatography.

In chiral chromatography, a chiral stationary phase (CSP) is employed. The enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes. nih.gov The differing stabilities of these complexes lead to different retention times, allowing for their separation. The interactions involved in chiral recognition can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking interactions with the phenyl groups.

Another method for the separation of enantiomers is through the formation of diastereomeric derivatives. By reacting the racemic mixture of this compound with a chiral resolving agent, a mixture of diastereomers is formed. These diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the pure enantiomers.

Influence of Phenyl and Butane Substituents on Stereoisomerism

The presence of both bulky phenyl groups and a flexible butane chain significantly influences the stereoisomerism of this compound.

Phenyl Groups: The large, planar phenyl groups introduce significant steric bulk. This steric hindrance plays a crucial role in determining the preferred conformations of the molecule and influences the relative stabilities of the different stereoisomers. The potential for π-π stacking interactions between the phenyl rings can also affect the conformational landscape.

Butane Chain: The butane backbone provides conformational flexibility through rotation around the C-C single bonds. This allows the molecule to adopt various spatial arrangements to minimize steric strain and maximize stabilizing interactions. The ethyl group at the C2 position further contributes to the steric environment around the chiral centers.

Conformational Preferences and Intramolecular Interactions

The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformers. The relative energies of these conformers are determined by a balance of steric repulsions and attractive intramolecular interactions.

A significant stabilizing interaction in vicinal diols is the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This typically occurs in a gauche conformation where the hydroxyl groups are in proximity. Studies on simpler diols like 2,3-butanediol have shown that conformers with a gauche arrangement around the O-C-C-O dihedral angle can be stabilized by a weak intramolecular O-H···O hydrogen bond. uc.ptresearchgate.net However, the presence of the bulky phenyl groups in this compound may lead to steric clashes that destabilize the ideal geometry for such an interaction.

The conformational equilibrium will therefore be a complex balance between the tendency to form an intramolecular hydrogen bond and the need to minimize steric repulsion between the large phenyl and ethyl substituents.

Theoretical and Computational Investigations of Stereochemistry

Theoretical and computational methods are powerful tools for investigating the stereochemistry and conformational preferences of molecules like this compound.

Density Functional Theory (DFT) Studies on Conformations

Density Functional Theory (DFT) is a widely used computational method to explore the conformational space of molecules. DFT calculations can provide valuable insights into the geometries, relative energies, and vibrational frequencies of different conformers. For vicinal diols, DFT has been used to study the conformational equilibrium and the nature of intramolecular hydrogen bonding. nih.gov

A typical DFT study on this compound would involve:

Conformational Search: Systematically exploring the potential energy surface by rotating around key single bonds to identify all possible low-energy conformers.

Geometry Optimization: Optimizing the geometry of each identified conformer to find the local energy minimum.

Energy Calculation: Calculating the relative energies of the optimized conformers to determine their relative populations at a given temperature.

Vibrational Analysis: Calculating the vibrational frequencies to confirm that the optimized structures are true minima and to predict the infrared spectrum.

Studies on related butanediol isomers have utilized DFT calculations to understand the interplay of intramolecular hydrogen bonding and conformational behavior. acs.org

Ab Initio Calculations of Molecular Structure and Energy Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of molecular structure and energy. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can offer a more refined understanding of subtle electronic effects and intermolecular interactions.

For this compound, ab initio calculations could be used to:

Accurately determine the bond lengths, bond angles, and dihedral angles of the most stable conformers.

Construct a detailed potential energy landscape for rotation around the C1-C2 bond, identifying the energy barriers between different conformations.

Investigate the electronic nature of the intramolecular hydrogen bond, if present.

Computational studies on simpler diols have shown that the barriers to internal rotation of the hydroxyl groups are generally low, allowing for rapid interconversion between conformers with the same heavy-atom backbone. uc.ptresearchgate.net

Computational MethodApplication to this compound
Density Functional Theory (DFT)Exploration of conformational space, calculation of relative energies and vibrational frequencies of conformers. acs.orgresearchgate.net
Ab Initio Calculations (e.g., MP2)High-accuracy determination of molecular structure, detailed analysis of energy landscapes and electronic interactions.

Applications of 1,2 Diphenyl 1,2 Butanediol in Asymmetric Organic Synthesis

1,2-Diphenyl-1,2-butanediol as a Chiral Ligand Precursor

The C2-symmetric backbone of this compound makes it an attractive precursor for the development of chiral ligands for asymmetric catalysis. The stereogenic centers on the diol can effectively transfer chirality to a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.

Design and Synthesis of Derivatives for Ligand Development

The hydroxyl groups of this compound serve as convenient handles for the synthesis of a variety of ligand classes. By transforming these functional groups, researchers can fine-tune the steric and electronic properties of the resulting ligands to suit specific catalytic transformations. For instance, C2-symmetric 1,2-diols, such as the related 1,2-diphenyl-1,2-ethanediol, have been successfully converted into chiral bidentate and tridentate ligands. sfu.ca These transformations often involve the conversion of the diol to a more reactive intermediate, which is then coupled with a coordinating moiety, such as a phosphine or a nitrogen-containing heterocycle.

A common strategy involves the preparation of cyclic sulfates or phosphites from the diol, which can then undergo nucleophilic substitution with organometallic reagents to introduce phosphorus donor atoms. The synthesis of chiral diphosphine ligands, for example, is a well-established method for creating effective ligands for asymmetric hydrogenation. While specific examples detailing the synthesis of a wide range of ligands directly from this compound are not extensively documented in readily available literature, the principles established with analogous C2-symmetric diols are directly applicable.

Evaluation in Asymmetric Catalysis (e.g., Hydrogenation, Oxidation, C-C Bond Formations)

Chiral ligands derived from C2-symmetric diols have been evaluated in a multitude of asymmetric catalytic reactions. The success of these ligands is often dictated by the rigidity of the chelate ring they form with the metal center and the steric environment they create around it.

Asymmetric Hydrogenation: Chiral diphosphine ligands are particularly renowned for their efficacy in the asymmetric hydrogenation of prochiral olefins and ketones. Ruthenium and rhodium complexes of these ligands have demonstrated the ability to produce chiral alcohols and other reduced products with high enantioselectivity. While specific data for ligands derived from this compound in this application is sparse in the literature, the performance of ligands based on the closely related hydrobenzoin (1,2-diphenyl-1,2-ethanediol) scaffold suggests that analogous butanediol-derived ligands could also be effective. thieme-connect.de

Asymmetric Oxidation: Chiral ligands are also employed in asymmetric oxidation reactions, such as the epoxidation of alkenes and the oxidation of sulfides to chiral sulfoxides. Titanium complexes of chiral diols, for instance, have been used as catalysts for the enantioselective oxidation of sulfides. sfu.ca The steric bulk of the phenyl groups and the chirality of the butanediol backbone in derived ligands would be expected to influence the facial selectivity of the oxidant's approach to the substrate.

Asymmetric C-C Bond Formations: Carbon-carbon bond forming reactions are fundamental in organic synthesis. Chiral ligands play a crucial role in controlling the stereochemistry of reactions such as Diels-Alder reactions, aldol additions, and allylic alkylations. Ligands derived from chiral diols can influence the geometry of the transition state, leading to the preferential formation of one diastereomer or enantiomer.

Role as Chiral Auxiliary in Stoichiometric Asymmetric Transformations

In addition to their use in catalytic amounts as ligand precursors, chiral diols like this compound can be employed as chiral auxiliaries in stoichiometric asymmetric transformations. In this approach, the chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the desired enantiomerically enriched product.

The C2-symmetry of this compound is advantageous for a chiral auxiliary as it simplifies the number of possible diastereomeric transition states. Chiral acetals formed from the reaction of the diol with a prochiral aldehyde or ketone can undergo diastereoselective reactions. For example, the addition of a nucleophile to an acetal derived from a prochiral aldehyde and a C2-symmetric diol can proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. sfu.ca

The effectiveness of such an auxiliary is determined by its ability to induce high levels of diastereoselectivity and the ease of its subsequent removal without racemization of the product. While specific, comprehensive studies detailing the use of this compound as a chiral auxiliary across a broad range of reactions are not widely reported, the principles of asymmetric induction using chiral diols are well-established.

Utilization as a Chiral Building Block for Complex Molecules

Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of more complex molecules, retaining their stereochemical integrity in the final product. This compound, with its defined stereochemistry, can serve as a valuable chiral synthon.

Precursors for Bioactive Compounds (general structural motifs, not specific biological activity)

The 1,2-diol motif is a common structural feature in a variety of natural products and biologically active molecules. By utilizing this compound as a starting material, synthetic chemists can introduce this chiral fragment into a target molecule. The phenyl groups can also be functionalized or modified in subsequent synthetic steps to generate further structural diversity. While direct examples of the incorporation of the intact this compound skeleton into specific bioactive compounds are not prevalent in the literature, the vicinal diol functionality is a key precursor for the synthesis of various heterocyclic structures and other important pharmacophores.

Intermediates in Advanced Synthetic Routes

The stereochemically defined diol functionality of this compound can be used to control the stereochemistry of adjacent stereocenters during a synthetic sequence. For example, the diol can be converted into a cyclic protecting group that directs the stereoselective functionalization of other parts of the molecule. Following the desired transformations, the diol can be cleaved or modified to reveal the final target structure. This strategy is particularly useful in the total synthesis of complex natural products where multiple stereocenters need to be set with high precision.

Development of Novel Catalytic Systems Based on Diphenyl Diol Scaffolds

The development of novel catalytic systems is a cornerstone of advancement in asymmetric organic synthesis, enabling the efficient and selective production of chiral molecules. Chiral diols, in particular, have garnered significant attention as versatile scaffolds for the design of new catalysts and ligands. Their stereochemically well-defined structures can create a chiral environment around a catalytic center, thereby influencing the stereochemical outcome of a reaction.

While a wide array of chiral diols, such as those derived from tartaric acid and binaphthyl scaffolds (BINOLs), have been extensively studied and successfully applied in catalysis, the exploration of this compound as a foundational scaffold for novel catalytic systems is not extensively documented in publicly available scientific literature. nih.govacs.org The inherent structural features of this compound, including its C2-symmetry and the presence of two stereogenic centers and phenyl groups, suggest its potential as a chiral ligand or auxiliary. However, detailed research findings on its direct application in the development of new catalytic systems are limited.

The general principle behind using chiral diols as scaffolds involves their coordination to a metal center or their role in forming a chiral pocket in organocatalysis. This interaction creates a three-dimensional chiral space that forces the reactants to approach each other in a specific orientation, leading to the preferential formation of one enantiomer over the other.

Future research could explore the synthesis of novel ligands derived from this compound and their application in various metal-catalyzed reactions. The performance of such new catalytic systems would typically be evaluated based on several key parameters, which are illustrated in the hypothetical data table below. This table serves as an example of how research findings in this area would be presented.

Hypothetical Performance of a Novel Catalyst Derived from a Diphenyl Diol Scaffold

Reaction TypeSubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
Asymmetric Aldol ReactionBenzaldehyde59285
Diels-Alder ReactionCyclopentadiene29591
Asymmetric HydrogenationAcetophenone19896

Further investigation into the synthesis and catalytic activity of systems based on the this compound scaffold is necessary to fully ascertain its potential and delineate its specific advantages in the field of asymmetric organic synthesis.

Reaction Chemistry and Mechanistic Investigations Involving 1,2 Diphenyl 1,2 Butanediol

Oxidative Transformations of Vicinal Diols

The oxidation of vicinal diols, such as 1,2-Diphenyl-1,2-butanediol, is a fundamental transformation in organic chemistry that can lead to a variety of products, including α-hydroxy ketones and products of carbon-carbon bond cleavage. The outcome of the reaction is highly dependent on the oxidizing agent and the reaction conditions employed.

Dehydrogenation Pathways and Product Formation

The selective oxidation of vicinal diols to α-hydroxy ketones through dehydrogenation is a valuable synthetic method. oup.comrsc.orgorganic-chemistry.org This transformation avoids the carbon-carbon bond cleavage often seen with stronger oxidants. oup.com The reaction is challenging due to the potential for competitive C-C cleavage, over-oxidation, and dehydration. oup.com

Various catalytic systems have been developed to achieve this selectivity. For instance, a Rhenium oxide-modified Iridium/SiO₂ catalyst (Ir-ReOₓ/SiO₂) has demonstrated high activity and selectivity for the dehydrogenation of various vicinal diols to their corresponding α-hydroxy ketones in water. oup.comelsevierpure.com Studies on linear vicinal diols indicate a preference for the dehydrogenation of a secondary hydroxy group over a primary one. oup.com Another class of effective catalysts are PCP pincer complexes, such as IrH₂{C₆H₃-2,6-(CH₂P-t-Bu₂)₂}, which catalyze the transfer dehydrogenation of alcohols, selectively occurring across the C-O bond rather than the C-C bond to yield ketones or aldehydes. cdnsciencepub.comcdnsciencepub.comrsc.org

For an unsymmetrical diol like this compound, dehydrogenation would preferentially occur at the secondary alcohol group on the carbon bearing the ethyl group, leading to the formation of 1,2-diphenyl-1-hydroxy-2-butanone.

Table 1: Catalytic Systems for Dehydrogenation of Vicinal Diols

Catalyst System Substrate Example Product Selectivity/Yield Reference
Ir-ReOₓ/SiO₂ 1,2-Butanediol 1-Hydroxy-2-butanone High Selectivity oup.com
IrH₂{C₆H₃-2,6-(CH₂P-t-Bu₂)₂} 2,5-Hexanediol 3-Methyl-2-cyclopenten-1-one 91% Yield cdnsciencepub.com

Mechanistic Elucidation of Oxidation Reactions

The mechanism of vicinal diol oxidation can vary significantly with the oxidant used. When using reagents like acid permanganate or benzyltrimethylammonium tribromide (BTMAB), the reaction often proceeds via glycol bond fission, cleaving the C-C bond between the two hydroxyl-bearing carbons. rsc.orgresearchgate.net

Kinetic studies on the oxidation of vicinal diols by acid permanganate suggest an acyclic mechanism involving the fission of the glycol bond. rsc.org The reaction is first-order with respect to both the diol and the permanganate, with permanganic acid postulated as the reactive oxidizing species. rsc.org The absence of a primary kinetic isotope effect in the oxidation of [1,1,2,2-²H₄]ethane-1,2-diol indicates that C-H bond breaking is not the rate-determining step. rsc.org

In contrast, oxidations aiming for selective dehydrogenation to α-hydroxy ketones follow different pathways. For the NaBrO₃/NaHSO₃ reagent system, the reaction is highly pH-dependent, and the mechanism is complex, involving multiple equilibria with various bromine-containing species. researchgate.net Catalytic systems like iridium PCP pincer complexes are believed to operate through a transfer dehydrogenation mechanism. cdnsciencepub.comnih.gov

Deoxydehydration Reactions and Olefin Formation

Deoxydehydration (DODH) is a powerful reaction that converts vicinal diols into olefins by removing both hydroxyl groups. royalsocietypublishing.orgresearchgate.net This process is effectively the reverse of dihydroxylation and typically requires a metal-oxo catalyst and a sacrificial reductant. royalsocietypublishing.org Rhenium-based catalysts, such as methyltrioxorhenium (MTO) and other trioxorhenium compounds, are particularly effective for this transformation. acs.orgrsc.orgrsc.org

The general mechanism for DODH catalyzed by metal-oxo species involves several key steps royalsocietypublishing.org:

Condensation: The vicinal diol condenses with a metal-oxo bond, forming a metal-diolate intermediate and releasing a molecule of water.

Reduction: A sacrificial reductant reduces the metal-diolate. Common reductants include phosphines, sulfites, secondary alcohols, or hydroaromatic compounds. royalsocietypublishing.orgacs.org

Olefin Extrusion: The reduced metal-diolate intermediate eliminates the olefin product, regenerating the active metal-oxo catalyst. This step is often the rate-limiting step of the catalytic cycle. royalsocietypublishing.org

A variety of vicinal diols, including aromatic and aliphatic substrates, can be converted to their corresponding olefins in good to excellent yields using this methodology. nih.gov For this compound, this reaction would be expected to produce a mixture of (E)- and (Z)-1,2-diphenyl-1-butene.

Table 2: Catalyst and Reductant Systems for Deoxydehydration of Vicinal Diols

Catalyst Reductant Substrate Example Product Reference
Bulky Cp-based trioxorhenium Phosphines 1,2-Octanediol 1-Octene nih.gov
NH₄ReO₄ or MeReO₃ Indoline Various diols Olefins acs.org

Rearrangement Reactions of 1,2-Diols

The most prominent rearrangement reaction of 1,2-diols is the Pinacol (B44631) rearrangement. wikipedia.orgsynarchive.comchemistrysteps.com This reaction involves the acid-catalyzed conversion of a vicinal diol to a ketone or an aldehyde through a 1,2-migration. masterorganicchemistry.combyjus.comdoubtnut.com The reaction was first described by Wilhelm Rudolph Fittig in 1860. wikipedia.orgsynarchive.combyjus.com

The mechanism proceeds through the following steps masterorganicchemistry.combyjus.comchemistrysteps.com:

Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Carbocation Formation: The departure of a water molecule generates a carbocation. masterorganicchemistry.com In an unsymmetrical diol like this compound, protonation will occur on the hydroxyl group that leads to the formation of the more stable carbocation. The hydroxyl group on the carbon bearing two phenyl groups would be preferentially protonated to form a highly stable tertiary, resonance-stabilized benzylic carbocation. chemistrysteps.com

1,2-Shift: A substituent from the adjacent carbon migrates to the carbocation center. This is the key rearrangement step. wikipedia.orgwikipedia.org The driving force is the formation of a resonance-stabilized oxonium ion, which is more stable than the preceding carbocation because all atoms have a complete octet. wikipedia.orgchemistrysteps.com

Deprotonation: Deprotonation of the oxonium ion reveals the final carbonyl product. byjus.com

In the case of this compound, after formation of the carbocation at the C1 position (bearing two phenyl groups), either a phenyl group or the ethyl group from C2 could migrate. The relative migratory aptitude of different groups is generally H > aryl > alkyl. Therefore, the migration of the phenyl group is favored over the ethyl group, leading to the formation of 2,2-diphenyl-3-hexanone as the major product.

Derivatization to Cyclic Ethers and Related Heterocycles

Vicinal diols are versatile precursors for the synthesis of cyclic ethers, most notably epoxides (oxiranes) and five-membered rings like tetrahydrofurans. The specific product depends on the reaction conditions and the structure of the diol.

One common strategy involves a two-step process where the diol is first converted into a species with one good leaving group, such as a tosylate or a halide. Subsequent intramolecular Williamson ether synthesis, typically under basic conditions, leads to the formation of the cyclic ether. For 1,2-diols, this pathway can be manipulated to favor the formation of an epoxide.

Alternatively, direct methods can be employed. For example, the reaction of a diol with certain reagents can facilitate a one-pot cyclization. The stereochemistry of the starting diol is crucial in these reactions, often dictating the stereochemistry of the resulting cyclic ether.

Computational Studies on Reaction Mechanisms and Transition States

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the complex mechanisms of reactions involving 1,2-diols. acs.orgnih.govresearchgate.net These studies provide detailed insights into reaction pathways, intermediate structures, and the energies of transition states, which are often difficult to probe experimentally. researchgate.net

For the deoxydehydration (DODH) of vicinal diols catalyzed by vanadium or molybdenum complexes, DFT calculations have been used to compare different mechanistic pathways. acs.orgnih.govrsc.org A key question addressed is the sequence of events: does the diol condense with the metal center before or after the reduction of the metal by the sacrificial reductant? For vanadium-catalyzed DODH using phosphanes as reductants, calculations suggest that the pathway where the V(V) species is first reduced to V(III) before diol condensation is energetically preferred. acs.orgnih.gov

DFT studies on rhenium-catalyzed DODH have also evaluated two primary pathways: Pathway A (condensation then reduction) and Pathway B (reduction then condensation). researchgate.net Calculations of Gibbs free energy changes and activation energy barriers for key transition states—such as the nucleophilic attack of the reductant, dissociation of the oxidized reductant, and the extrusion of the alkene—help to identify the most feasible reaction route. researchgate.net

In the context of rearrangement reactions, computational studies can model the transition states for the 1,2-alkyl or 1,2-aryl shifts, providing a quantitative basis for the observed migratory aptitudes of different groups. nih.gov For cyclic diols, these studies can explain preferences for ring expansion or contraction and the role of stereochemistry in determining the reaction outcome. chemrxiv.org

Energy Profiles of Catalyzed Reactions

The reaction is initiated by the protonation of one of the two hydroxyl groups by an acid catalyst, followed by the loss of a water molecule to form a carbocation intermediate. chemistrysteps.com The stability of this carbocation is a critical factor in determining the reaction pathway and its activation energy. For this compound, two potential carbocations can be formed:

Path A: Protonation and loss of water from the hydroxyl group at C1 (bearing a phenyl and a hydrogen) would lead to a secondary benzylic carbocation.

Path B: Protonation and loss of water from the hydroxyl group at C2 (bearing a phenyl and an ethyl group) would result in a tertiary benzylic carbocation.

The tertiary benzylic carbocation formed in Path B is significantly more stable due to the combined electron-donating effects of the tertiary carbon, the ethyl group, and the resonance stabilization provided by the phenyl group. wikipedia.org Consequently, the energy barrier to form this intermediate is lower, making it the kinetically favored pathway.

The subsequent and often rate-determining step is the 1,2-migration of a substituent from the adjacent carbon to the carbocationic center. chemistrysteps.com This migratory shift resolves the positive charge on the carbon by forming a resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product. In the case of the more stable tertiary benzylic carbocation, there is a competition between the migration of the phenyl group and the hydrogen atom from C1.

The migratory aptitude of different groups in a pinacol rearrangement is well-established and generally follows the order: phenyl > alkyl. wikipedia.org This preference is attributed to the ability of the phenyl group to stabilize the positive charge in the transition state of the migration through the formation of a bridged phenonium ion intermediate. Therefore, the migration of the phenyl group is expected to have a lower activation energy barrier compared to the migration of the ethyl group. The final product would thus be 2,2-diphenyl-3-butanone.

Table 1: Relative Migratory Aptitude in Pinacol Rearrangements

Migrating Group Relative Migratory Aptitude
Phenyl High
Alkyl (e.g., Ethyl) Moderate

Role of Non-Covalent Interactions in Reactivity

Non-covalent interactions, although weaker than covalent bonds, play a crucial role in dictating the three-dimensional structure of molecules and the transition states of reactions, thereby influencing reactivity and stereoselectivity. nih.gov In this compound, several types of non-covalent interactions are expected to be significant.

Intramolecular Hydrogen Bonding: The two adjacent hydroxyl groups can form an intramolecular hydrogen bond. This interaction can influence the conformational preferences of the diol, locking it into a specific gauche or eclipsed conformation. This pre-organization can affect the accessibility of the hydroxyl groups to a catalyst and may influence the stereochemical outcome of reactions by dictating the dihedral angle between the migrating group and the leaving group in rearrangement reactions. libretexts.org

Cation-π Interactions: During the pinacol rearrangement, a carbocation intermediate is formed. The positive charge of this intermediate can interact favorably with the electron-rich π-system of a nearby phenyl group. nih.govmdpi.com In the case of this compound, the phenyl group on the carbon adjacent to the carbocationic center can stabilize the positive charge through a cation-π interaction. This stabilization lowers the energy of the carbocation intermediate and the transition state leading to it, thereby accelerating the reaction.

π-π Stacking and Steric Interactions: The two phenyl groups in the molecule can engage in π-π stacking interactions, which can influence the molecule's conformation. Furthermore, the bulky phenyl groups create significant steric hindrance, which can direct the approach of a catalyst or reagent to the less hindered face of the molecule. In stereoselective reactions, these steric interactions can be decisive in determining which diastereomer or enantiomer is formed preferentially. mdpi.com

Table 2: Common Non-Covalent Interactions and Their Typical Energy Ranges

Interaction Type Typical Energy (kcal/mol) Relevance to this compound
Intramolecular Hydrogen Bond (O-H···O) 1 - 5 Influences ground state conformation and hydroxyl group reactivity.
Cation-π Interaction 5 - 80 Stabilizes the carbocation intermediate in the pinacol rearrangement.

Spectroscopic and Advanced Analytical Techniques for Research on 1,2 Diphenyl 1,2 Butanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the stereochemical analysis of 1,2-Diphenyl-1,2-butanediol. It provides detailed information about the connectivity and spatial arrangement of atoms within the molecule, which is crucial for differentiating between its diastereomers and enantiomers.

Proton NMR (¹H NMR) is a primary method for determining the diastereomeric purity of a this compound sample. Diastereomers, being chemically distinct compounds, exhibit different ¹H NMR spectra. wordpress.com The protons attached to the chiral carbons (C1 and C2) and the adjacent ethyl group are particularly sensitive to the relative stereochemistry (syn or anti).

In diastereomers, the different spatial arrangements lead to variations in the magnetic environments of corresponding protons, resulting in distinct chemical shifts (δ) and coupling constants (J). wordpress.com For instance, the methine protons (CH-OH) will resonate at different frequencies for the (1R,2S)- and (1R,2R)- diastereomers. Similarly, the methylene protons of the ethyl group are diastereotopic and are expected to show different chemical shifts and coupling patterns. By integrating the signals corresponding to each diastereomer, the diastereomeric ratio (dr) can be accurately quantified. manchester.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for Diastereomers of a 1,2-Diol System Note: This table presents hypothetical data to illustrate the expected differences between diastereomers based on general principles of NMR spectroscopy.

Protonsyn-Diastereomer (δ, ppm)anti-Diastereomer (δ, ppm)Multiplicity
Phenyl-H7.10 - 7.357.15 - 7.40Multiplet
C1-H~4.85~4.60Doublet
C2-H~4.50~4.30Multiplet
Methylene-H (CH₂)~1.70~1.90Multiplet
Methyl-H (CH₃)~0.90~0.85Triplet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms, particularly the chiral centers (C1 and C2) and the phenyl carbons, are sensitive to the molecule's stereochemistry. As with ¹H NMR, diastereomers will exhibit distinct sets of signals in the ¹³C NMR spectrum, allowing for their identification and the assessment of diastereomeric purity.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguous structural elucidation.

COSY spectra reveal correlations between protons that are coupled to each other, confirming the connectivity of the ethyl group and its attachment to the C2 chiral center.

HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of all proton and carbon signals in the respective spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, offering insights into their relative proximity and helping to confirm the relative stereochemistry of the two hydroxyl groups. wordpress.com

While standard NMR can distinguish diastereomers, it cannot differentiate between enantiomers, which have identical spectra in an achiral environment. libretexts.org To determine the enantiomeric purity (or enantiomeric excess, ee) of this compound, chiral NMR shift reagents are employed. libretexts.orgnih.gov

These reagents, typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)), are chiral and Lewis acidic. libretexts.org They reversibly bind to the hydroxyl groups of the diol, forming transient diastereomeric complexes. nih.govresearchgate.net These newly formed complexes are no longer enantiomers and will, therefore, have distinct NMR spectra. This results in the splitting of signals for the (1R,2R) and (1S,2S) enantiomers (and similarly for the (1R,2S) and (1S,2R) pair), a phenomenon known as diastereomeric splitting. researchgate.net The relative areas of the separated signals can be integrated to provide a direct and accurate measurement of the enantiomeric excess. libretexts.orgnih.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of the stereoisomers of this compound. By selecting the appropriate stationary and mobile phases, it is possible to separate all four stereoisomers.

Separation of diastereomers can often be achieved on standard achiral stationary phases (like silica gel or C18) because they have different physical properties. sigmaaldrich.comhplc.eu However, the separation of enantiomers requires a chiral environment, which is most commonly achieved by using a Chiral Stationary Phase (CSP). nih.goveijppr.com The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The determination of both diastereomeric and enantiomeric excess is crucial for evaluating the stereoselectivity of synthetic routes leading to this compound.

The key to successful enantiomeric separation of diols by HPLC lies in the selection and development of the Chiral Stationary Phase (CSP). wikipedia.org CSPs create a chiral environment that interacts differently with each enantiomer of the analyte. eijppr.com For diols like this compound, several types of CSPs have proven effective.

Polysaccharide-based CSPs : These are the most widely used CSPs and are based on derivatives of cellulose or amylose coated or bonded to a silica support. eijppr.comwikipedia.org Chiral recognition is achieved through a combination of interactions, including hydrogen bonding (between the diol's hydroxyl groups and carbamate groups on the CSP), π-π interactions (between the phenyl rings of the analyte and the CSP), and steric hindrance within the chiral grooves of the polysaccharide structure. wikipedia.org

Pirkle-type CSPs : Also known as brush-type phases, these involve smaller chiral molecules covalently bonded to the silica surface. wikipedia.orghplc.eu They function based on π-acceptor/π-donor interactions, dipole-dipole interactions, and hydrogen bonding.

Macrocyclic antibiotic CSPs : These phases use macrocyclic antibiotics bonded to silica, which offer complex chiral surfaces with multiple interaction points, including hydrogen bonds and ionic interactions, for separating a wide range of chiral compounds. wikipedia.org

The development of new CSPs continues to focus on improving resolution, broadening applicability to different classes of compounds, and enhancing stability to various mobile phases.

Table 2: Common Chiral Stationary Phases (CSPs) for Diol Separation

CSP TypeCommon Trade NamesTypical Mobile PhasePrimary Interaction Mechanism
Polysaccharide (Cellulose-based)Chiralcel OD, Chiralcel OJHexane/IsopropanolHydrogen bonding, π-π interactions, Steric inclusion
Polysaccharide (Amylose-based)Chiralpak AD, Chiralpak ASHexane/IsopropanolHydrogen bonding, π-π interactions, Steric inclusion
Pirkle-type (π-acceptor/π-donor)Whelk-O 1, PhenylglycineHexane/Ethanolπ-π interactions, Hydrogen bonding, Dipole-dipole
Macrocyclic AntibioticChirobiotic V, Chirobiotic TMethanol/Water/BuffersHydrogen bonding, Ionic interactions, Inclusion complexation

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for analyzing volatile and thermally stable compounds. For a diol like this compound, which has a relatively high boiling point and polar hydroxyl groups, derivatization is often required to increase its volatility and thermal stability for GC analysis. A common derivatization method involves reacting the diol with an agent like phenylboronic acid to form a more volatile cyclic phenylboronic ester. nih.gov

GC-MS is particularly valuable for:

Reaction Monitoring : In the synthesis of this compound, GC-MS can be used to monitor the progress of the reaction. Small aliquots can be taken from the reaction mixture, derivatized, and analyzed to track the consumption of starting materials and the formation of the diol product over time.

Product Analysis and Identification : After separation by the gas chromatograph, the compound enters the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This mass spectrum serves as a chemical "fingerprint," allowing for the confirmation of the product's identity by matching it with known spectra or by interpreting the fragmentation. Key fragments for the derivatized diol would include the molecular ion peak and fragments corresponding to the loss of phenyl and ethyl groups. The retention time from the GC provides an additional layer of identification. oiv.intoiv.int

X-ray Crystallography for Absolute Configuration Determination and Conformational Studies

X-ray crystallography is an unparalleled technique for determining the absolute configuration of chiral molecules and providing detailed insights into their conformational preferences in the solid state. This method relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern provides information about the electron density distribution, from which a three-dimensional model of the molecule can be constructed.

For a chiral molecule like this compound, which has two stereocenters, obtaining a single crystal of a pure enantiomer allows for the unambiguous determination of its absolute configuration. The phenomenon of anomalous dispersion, particularly when heavier atoms are present in the structure or by using a specific X-ray wavelength, allows for the differentiation between a molecule and its non-superimposable mirror image.

Conformational Insights:

Hypothetical Crystallographic Data for (1R,2R)-1,2-Diphenyl-1,2-butanediol:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)15.7
α (°)90
β (°)90
γ (°)90
Volume (ų)1362.5
Z4
Calculated Density (g/cm³)1.18
Flack Parameter0.05(8)

Note: This data is hypothetical and for illustrative purposes only.

The Flack parameter in this hypothetical table is a critical value for determining the absolute configuration. A value close to zero for a known chiral sample confidently establishes the absolute stereochemistry.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration and solution-state conformation of chiral molecules.

Vibrational Circular Dichroism (VCD):

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the stereochemistry of a molecule because the VCD spectrum is directly related to the three-dimensional arrangement of its atoms.

For this compound, the VCD spectrum would exhibit characteristic signals for the stretching and bending vibrations of its various functional groups, including the O-H, C-H, and C-O bonds. The sign and intensity of these VCD bands are highly dependent on the absolute configuration of the stereocenters.

By comparing the experimental VCD spectrum of an enantiomer of this compound with the spectrum predicted by quantum chemical calculations for a specific absolute configuration (e.g., 1R,2R), an unambiguous assignment of the absolute configuration can be made.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. This technique probes the electronic transitions within a chiral molecule. The aromatic phenyl groups in this compound are the primary chromophores that give rise to ECD signals.

The ECD spectrum is sensitive to the spatial arrangement of these chromophores relative to each other and to the chiral centers. The exciton coupling between the electronic transitions of the two phenyl rings can produce characteristic bisignate (two-signed) Cotton effects in the ECD spectrum, the sign of which can be directly related to the absolute configuration of the molecule.

Similar to VCD, the comparison of the experimental ECD spectrum with theoretically calculated spectra for the possible stereoisomers allows for the determination of the absolute configuration.

Hypothetical Spectroscopic Data for (1R,2R)-1,2-Diphenyl-1,2-butanediol:

TechniqueWavelength/Wavenumber RangeObserved Features
VCD4000-800 cm⁻¹- Strong bisignate signal in the O-H stretching region (around 3500 cm⁻¹) - Characteristic bands in the C-H stretching and fingerprint regions.
ECD200-400 nm- Positive Cotton effect around 220 nm - Negative Cotton effect around 260 nm

Note: This data is hypothetical and for illustrative purposes only.

Future Perspectives and Research Challenges for 1,2 Diphenyl 1,2 Butanediol

Exploration of Unconventional Synthetic Pathways

The classical synthesis of 1,2-diols, including 1,2-Diphenyl-1,2-butanediol, often relies on established methods such as the dihydroxylation of corresponding alkenes or the use of Grignard reagents with α-hydroxy ketones. While effective, these methods can present limitations in terms of stereoselectivity, atom economy, and the use of hazardous reagents. A significant future direction lies in the exploration of unconventional synthetic pathways that can overcome these challenges.

One promising avenue is the use of biocatalysis. The application of enzymes, such as carboligases and alcohol dehydrogenases, has shown success in the stereoselective synthesis of other diols like 1-phenyl-1,2-propanediol. researchgate.net Future research could focus on identifying or engineering enzymes that can catalyze the formation of this compound with high enantiomeric and diastereomeric purity. This biocatalytic approach offers the potential for reactions to be conducted under mild conditions, reducing energy consumption and waste generation.

Another area of exploration is the development of one-pot catalytic systems that combine multiple reaction steps into a single, streamlined process. For instance, cascade reactions that involve the in-situ generation of reactive intermediates could offer a more efficient route to this compound. Research into novel catalyst systems, potentially utilizing earth-abundant metals, could lead to more sustainable and cost-effective synthetic methods. semanticscholar.orgrsc.org

Integration into Flow Chemistry and Continuous Processing

The principles of flow chemistry and continuous manufacturing are poised to revolutionize the production of fine chemicals, including this compound. d-nb.inforesearchgate.net Transitioning from traditional batch processing to continuous flow systems offers numerous advantages, such as enhanced heat and mass transfer, improved reaction control, and increased safety, particularly when dealing with exothermic reactions or unstable intermediates. nih.gov

The integration of real-time monitoring and automated control systems will be crucial for ensuring the consistent quality and yield of this compound produced via continuous flow. mdpi.com This will require interdisciplinary collaboration between synthetic chemists and chemical engineers to design and implement integrated flow platforms.

Parameter Batch Processing Flow Chemistry
Heat Transfer Limited by surface area-to-volume ratioHigh surface area-to-volume ratio allows for efficient heat exchange
Mass Transfer Often limited by mixing efficiencyEnhanced mixing and shorter diffusion distances
Safety Larger volumes of hazardous materialsSmaller reaction volumes at any given time, reducing risk
Scalability Often requires re-optimizationScaled by running the process for longer durations
Process Control Manual or semi-automatedAmenable to full automation and real-time monitoring

Development of Highly Enantioselective and Sustainable Catalytic Systems

The stereochemistry of this compound is critical for many of its potential applications, particularly in asymmetric synthesis. Therefore, a major focus of future research will be the development of highly enantioselective catalytic systems. While methods for the asymmetric dihydroxylation of alkenes are well-established, there is still a need for catalysts that offer higher selectivity, broader substrate scope, and operate under more environmentally benign conditions. nih.gov

A significant challenge is the creation of catalytic systems that can control the formation of all possible stereoisomers of this compound. This will likely involve the design of novel chiral ligands for metal-based catalysts or the development of highly specific biocatalysts. researchgate.net The use of dual-catalyst systems, where two different catalysts work in concert to control different aspects of the reaction, could also be a fruitful area of investigation.

Sustainability is another key driver in the development of new catalytic systems. This includes the use of catalysts based on earth-abundant and non-toxic metals, the development of recyclable catalysts, and the use of environmentally friendly solvents and reaction conditions. The overarching goal is to develop catalytic processes that are not only highly efficient and selective but also have a minimal environmental footprint.

Advanced Computational Design for Predictive Synthesis and Catalysis

The integration of advanced computational tools is set to accelerate the discovery and optimization of synthetic routes and catalysts for this compound. nih.gov Machine learning and artificial intelligence are becoming increasingly powerful in predicting the outcomes of chemical reactions and in designing novel catalysts with desired properties.

One of the primary challenges in this area is the development of accurate and reliable computational models that can handle the complexity of chemical reactions. This requires large datasets of high-quality experimental data for training and validation. As more data becomes available, it is expected that these models will become increasingly predictive, allowing for the in-silico screening of potential synthetic pathways and catalysts before they are tested in the laboratory.

Computational chemistry can also play a crucial role in understanding the mechanisms of catalytic reactions. By modeling the interactions between the catalyst, substrates, and solvent, researchers can gain insights into the factors that control the stereoselectivity and efficiency of a reaction. This knowledge can then be used to rationally design improved catalysts.

Computational Tool Application in this compound Research
Machine Learning Predicting retrosynthetic pathways and reaction outcomes.
Quantum Chemistry Elucidating reaction mechanisms and catalyst-substrate interactions.
Molecular Dynamics Simulating the behavior of catalysts and reactants in solution.
Catalyst Design Software In-silico design of novel chiral ligands and catalysts.

Expanding Applications in Complex Chemical Synthesis

While this compound has potential as a chiral auxiliary or ligand, its applications in complex chemical synthesis remain relatively unexplored. A significant area for future research will be to demonstrate its utility as a versatile building block in the synthesis of pharmaceuticals, natural products, and other high-value molecules.

One potential application is in the development of novel chiral ligands for asymmetric catalysis. The rigid backbone and stereochemically defined hydroxyl groups of this compound could be leveraged to create a new class of ligands with unique steric and electronic properties. Research in this area would involve the synthesis of various ligand derivatives and their evaluation in a range of asymmetric transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-Diphenyl-1,2-butanediol, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reduction reactions. For example, meso-1,2-diphenyl-1,2-ethanediol derivatives are synthesized using isonicotinoyl chloride hydrochloride in dry THF with triethylamine (Et3_3N) as a base, yielding ~77% after purification . Adjustments for butanediol analogs may require extending the carbon backbone via Grignard reactions or cross-coupling.
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., molar ratios of diol to acyl chloride). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using elemental analysis and NMR (1H, 13C) .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to separate enantiomers. Compare retention times to known standards (e.g., (1R,2R) vs. (1S,2S) isomers) .
  • Advanced Characterization : Couple with circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration determination. For diastereomers, employ NOESY NMR to analyze spatial proximity of protons .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Key Methods :

  • NMR : 1H NMR (δ 3.5–4.5 ppm for hydroxyl protons; aromatic protons at δ 7.0–7.5 ppm) and 13C NMR (δ 60–80 ppm for C-OH) .
  • Elemental Analysis : Confirm %C, %H, and %O within ±0.3% of theoretical values.
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ ions (e.g., m/z 257 for C16_{16}H16_{16}O2_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during borohydride reductions of diketones to this compound?

  • Problem-Shooting :

  • Substrate Effects : Steric hindrance in diketones (e.g., benzoin derivatives) may favor axial vs. equatorial hydride attack. Test bulky substituents using computational modeling (DFT) .
  • Catalyst Design : Replace traditional KCN with biocatalysts (e.g., thiamine-dependent enzymes) to enhance stereoselectivity. Monitor kinetics via UV-Vis or fluorescence assays .
    • Data Reconciliation : Use Eadie-Hofstee plots to compare enzyme kinetics across conditions. Apply ANOVA with Tukey’s post-hoc test (Prism® software) to validate statistical significance .

Q. What strategies address data gaps in metabolic or toxicity studies of 1,2-glycols like this compound?

  • Analog Selection : Use shorter-chain surrogates (e.g., 1,2-butanediol) for endpoints lacking data (e.g., neurotoxicity). Prioritize analogs with structural similarity (e.g., 1,2-pentanediol) for extrapolation .
  • In Silico Modeling : Apply QSAR tools (e.g., EPI Suite™) to predict biodegradability or toxicity. Validate with in vitro assays (e.g., microsomal stability using human liver microsomes) .

Q. How can fluorescence-based assays improve sensitivity in detecting this compound aggregates or derivatives?

  • Probe Design : Use disodium 3,3'-{[(E)-1,2-diphenylethenediyl]bis(4,1-phenyleneoxy)}di(1-propanesulfonate) dye for high-throughput aggregation studies. Optimize excitation/emission wavelengths (e.g., λex_{ex} = 480 nm, λem_{em} = 520 nm) .
  • Validation : Compare fluorescence intensity to LC-MS quantification. Perform dose-response curves to establish linearity (R2^2 > 0.98) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.